molecular formula C14H24N2O2 B3015484 (E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide CAS No. 2411322-97-7

(E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide

Cat. No.: B3015484
CAS No.: 2411322-97-7
M. Wt: 252.358
InChI Key: ZCHFMHJXRYCWIA-ONEGZZNKSA-N
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Description

(E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide is a synthetic organic compound that belongs to the class of enamides Enamides are characterized by the presence of an amide group conjugated with a double bond

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide typically involves the following steps:

    Formation of the Enamide Backbone: This can be achieved through the reaction of an appropriate amine with an acyl chloride or anhydride under basic conditions.

    Cyclopropylation: Introduction of the cyclopropyl group can be done using cyclopropyl bromide in the presence of a strong base such as sodium hydride.

    Oxan-4-yl Group Introduction: This step involves the formation of the oxane ring, which can be synthesized through a cyclization reaction involving a diol and a suitable leaving group.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

(E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide can undergo various chemical reactions, including:

    Oxidation: The double bond in the enamide can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form the corresponding amine or alcohol.

    Substitution: The dimethylamino group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or osmium tetroxide (OsO4) can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation could yield epoxides or diols, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In organic synthesis, (E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide can be used as a building block for the synthesis of more complex molecules

Biology and Medicine

In medicinal chemistry, this compound could be explored for its potential as a pharmacophore in drug design. Its ability to interact with biological targets through hydrogen bonding and hydrophobic interactions makes it a candidate for the development of new therapeutic agents.

Industry

In the materials science industry, this compound could be used in the synthesis of polymers or as a precursor for the development of novel materials with specific properties.

Mechanism of Action

The mechanism of action of (E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide would depend on its specific application. In a biological context, it could interact with enzymes or receptors through its functional groups, leading to modulation of biological pathways. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)butanamide: Lacks the double bond present in the enamide.

    (E)-N-(4-Cyclopropyloxan-4-yl)-4-(methylamino)but-2-enamide: Has a methylamino group instead of a dimethylamino group.

    (E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enoic acid: Contains a carboxylic acid group instead of an amide.

Uniqueness

(E)-N-(4-Cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide is unique due to the presence of both the cyclopropyloxan-4-yl group and the enamide structure

Properties

IUPAC Name

(E)-N-(4-cyclopropyloxan-4-yl)-4-(dimethylamino)but-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H24N2O2/c1-16(2)9-3-4-13(17)15-14(12-5-6-12)7-10-18-11-8-14/h3-4,12H,5-11H2,1-2H3,(H,15,17)/b4-3+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCHFMHJXRYCWIA-ONEGZZNKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC=CC(=O)NC1(CCOCC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)C/C=C/C(=O)NC1(CCOCC1)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H24N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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